molecular formula C24H20N2O5S B14998065 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-methoxybenzoate

Cat. No.: B14998065
M. Wt: 448.5 g/mol
InChI Key: YBSHAXXLXWYXQZ-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a pyrazole ring, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves esterification with 2-methoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (sodium hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the pyrazole ring can participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Shares the methoxybenzoate moiety but lacks the pyrazole and benzenesulfonyl groups.

    4-Methoxybenzoyl chloride: Contains the methoxybenzoyl group but lacks the pyrazole and benzenesulfonyl groups.

Uniqueness

4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-METHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzenesulfonyl group enhances its electrophilicity, while the pyrazole ring provides a versatile scaffold for interactions with biological targets.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-methoxybenzoate

InChI

InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)19-13-7-4-8-14-19)23(26(25-17)18-11-5-3-6-12-18)31-24(27)20-15-9-10-16-21(20)30-2/h3-16H,1-2H3

InChI Key

YBSHAXXLXWYXQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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